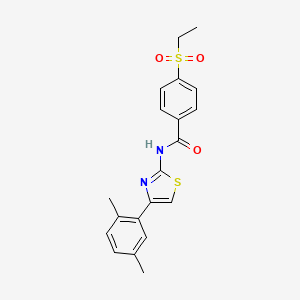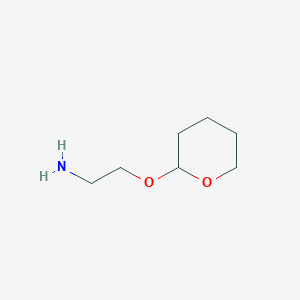
3-(3,5-dimethylphenyl)-N-isobutyl-2-((3-methoxybenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylphenyl)-N-isobutyl-2-((3-methoxybenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H31N3O3S and its molecular weight is 501.65. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-N-isobutyl-2-((3-methoxybenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-N-isobutyl-2-((3-methoxybenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Synthesis of Novel Heterocyclic Compounds : Novel heterocyclic compounds, such as benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, are synthesized for exploring their potential as anti-inflammatory and analgesic agents. This synthesis involves complex chemical reactions, producing compounds with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radioligand Binding Studies : Methoxylated tetrahydroisoquinolinium derivatives, synthesized from related compounds, are evaluated for their affinity for apamin-sensitive binding sites. These studies are crucial for understanding interactions with specific biological receptors (Graulich et al., 2006).
Cytotoxic Activity Evaluation : Derivatives like 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, which bear cationic side chains, are synthesized and evaluated for their cytotoxic activities. These studies are particularly relevant in the field of cancer research (Bu et al., 2001).
Synthesis of Dimethyl Dicarbamates : Compounds such as dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates are synthesized, showcasing the versatility and complexity in the synthesis of quinazoline derivatives (White & Baker, 1990).
Biological and Medicinal Applications
Anti-Inflammatory and Analgesic Properties : The synthesized novel compounds, as mentioned earlier, exhibit significant analgesic and anti-inflammatory activities. These findings are pivotal for the development of new pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Agents : Compounds like N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides show potential as antibacterial and antifungal agents. This research is crucial in addressing the rising issue of antibiotic resistance (Desai, Dodiya, & Shihora, 2011).
Cancer Cell Line Testing : The synthesized quinazoline derivatives are tested against human tumor cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), to evaluate their antitumor efficacy. This aspect of research is fundamental in cancer therapy and drug development (Mahmoud et al., 2018).
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-18(2)16-30-27(33)22-9-10-25-26(15-22)31-29(36-17-21-7-6-8-24(14-21)35-5)32(28(25)34)23-12-19(3)11-20(4)13-23/h6-15,18H,16-17H2,1-5H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMOGWXFNSXQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylphenyl)-N-isobutyl-2-((3-methoxybenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2987668.png)
![3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2987670.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2987671.png)

![4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine](/img/structure/B2987676.png)


![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2987681.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2987686.png)